molecular formula C14H20N6O4 B084907 8-Piperazinotheophylline CAS No. 54119-63-0

8-Piperazinotheophylline

Cat. No.: B084907
CAS No.: 54119-63-0
M. Wt: 336.35 g/mol
InChI Key: XGBZWAUTTYIXCR-UHFFFAOYSA-N
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Description

8-Piperazinotheophylline is a xanthine derivative structurally related to theophylline, a methylxanthine with bronchodilatory and anti-inflammatory properties.

Properties

CAS No.

54119-63-0

Molecular Formula

C14H20N6O4

Molecular Weight

336.35 g/mol

IUPAC Name

ethyl 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N6O4/c1-4-24-14(23)20-7-5-19(6-8-20)12-15-9-10(16-12)17(2)13(22)18(3)11(9)21/h4-8H2,1-3H3,(H,15,16)

InChI Key

XGBZWAUTTYIXCR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The piperazine moiety is a common feature among analogs, but substitutions and core heterocycles dictate pharmacological behavior. Key comparisons include:

Compound Name Molecular Formula CAS Number Key Features Pharmacological Use/Application References
8-Piperazinotheophylline (Hypothetical) C₁₃H₁₈N₆O₂ Not provided Theophylline backbone with 8-piperazine substitution Bronchodilation, adenosine antagonism N/A
(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid C₁₈H₂₀FN₃O₅ 82419-52-1 Fluoroquinolone core with piperazine; antibiotic impurity Antibiotic intermediate (e.g., ofloxacin)
8-Piperazin-1-yl-Isoquinoline Hydrochloride C₁₃H₁₅N₃·HCl 936643-79-7 Isoquinoline core; synthetic intermediate Pharmaceutical synthesis
6-Methoxy-8-(piperazin-1-yl)quinoline C₁₄H₁₇N₃O 282547-38-0 Quinoline core with methoxy group Antimalarial/antibacterial research

Key Observations :

  • Core Heterocycle: Theophylline (xanthine) derivatives like 8-piperazinotheophylline primarily target adenosine receptors, while quinolines/isoquinolines (e.g., –4) are explored for antimicrobial activity .
Pharmacological and Physicochemical Properties
  • Solubility: 8-Piperazin-1-yl-Isoquinoline Hydrochloride () is supplied as a crystalline solid with stability ≥4 years at -20°C, suggesting superior shelf-life compared to non-salt forms of piperazine analogs .
  • Synthetic Routes: The synthesis of piperazine-containing compounds often involves refluxing with piperidine and triethylamine (e.g., ), a method applicable to 8-piperazinotheophylline production .
  • Safety Profiles: 8-Piperazin-1-yl-Isoquinoline Hydrochloride requires stringent handling (e.g., avoiding inhalation), whereas fluoroquinolone derivatives () are regulated as impurities due to toxicity risks .

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